molecular formula C7H14ClN B2609601 Methyl-spiro[2.3]hex-5-yl-amine hydrochloride CAS No. 1965309-14-1

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride

Cat. No. B2609601
CAS RN: 1965309-14-1
M. Wt: 147.65
InChI Key: KQDSYUUMIVZXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is a chemical compound with the CAS Number: 1965309-14-1 . It has a molecular weight of 147.65 and a linear formula of C7H14ClN . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is N-methylspiro[2.3]hexan-5-amine hydrochloride . The InChI code for this compound is 1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is a white solid . It has a molecular weight of 147.65 and a linear formula of C7H14ClN .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Spiro Amino Acids

    Methyl-spiro[2.3]hex-5-yl-amine hydrochloride is used in the synthesis of new spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid. These compounds show promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

  • 1,3-Dipolar Cycloaddition Reactions

    The compound plays a role in 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel spiro [indolin– oxadiazol] derivatives, which are synthesized under various conditions including classical and microwave irradiation (Souzangarzadeh, 2016).

  • Competitive Atom Shifts in Carbene Reactions

    It is used to study the competitive 1,2-C atom shifts in strained carbene spiro[3.3]hept-1-ylidene, which is a key intermediate in organic synthesis (Rosenberg et al., 2016).

Biological Applications

  • Anticancer Activity

    A study has demonstrated the synthesis and biological evaluation of certain spiro-hydrochloride analogues as potential anticancer agents. These compounds exhibited significant cytotoxicity and potential as anticancer drug candidates (Chitti et al., 2021).

  • Antimycobacterial Activity

    In another research, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kumar et al., 2008).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-methylspiro[2.3]hexan-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSYUUMIVZXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-spiro[2.3]hex-5-yl-amine hydrochloride

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